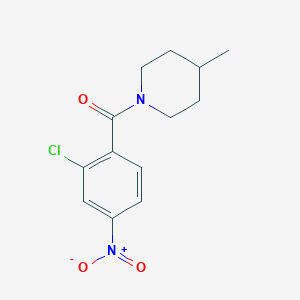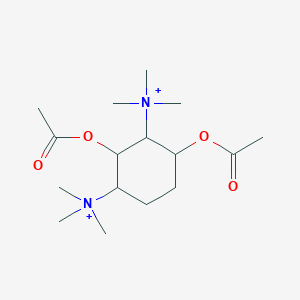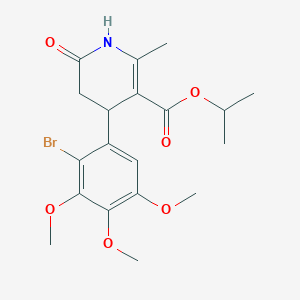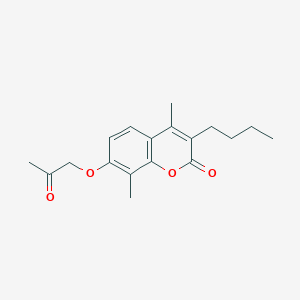
1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 2-chloro-4-nitrobenzoyl group attached to a 4-methylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The methyl group on the piperidine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).
Reduction Reactions: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).
Oxidation Reactions: Oxidizing agents (potassium permanganate), solvents (water, acetone).
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro group.
Reduction Reactions: 1-(2-Amino-4-nitrobenzoyl)-4-methylpiperidine.
Oxidation Reactions: 1-(2-Chloro-4-nitrobenzoyl)-4-carboxypiperidine.
Scientific Research Applications
1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrobenzoyl chloride: A precursor used in the synthesis of 1-(2-Chloro-4-nitrobenzoyl)-4-methylpiperidine.
4-Nitrobenzoyl chloride: Similar structure but lacks the chloro substituent.
1-(2-Chloro-4-nitrobenzoyl)-4-phenylpiperazine: Similar structure with a phenyl group instead of a methyl group on the piperidine ring.
Uniqueness
This compound is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
282104-35-2 |
|---|---|
Molecular Formula |
C13H15ClN2O3 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H15ClN2O3/c1-9-4-6-15(7-5-9)13(17)11-3-2-10(16(18)19)8-12(11)14/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
PGTOSGHDVYBELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-chloro-4-(2,4-dichlorophenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11522503.png)
![(4Z,4'Z)-4,4'-{sulfanediylbis[benzene-4,1-diylimino(Z)methylylidene]}bis[2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11522504.png)
![Biphenyl-4,4'-diylbis[(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B11522507.png)
![4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11522513.png)
![(7E)-2-[(4-chlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11522531.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11522547.png)
![4-bromo-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11522554.png)
![2-chloro-5-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11522561.png)
![2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B11522563.png)


